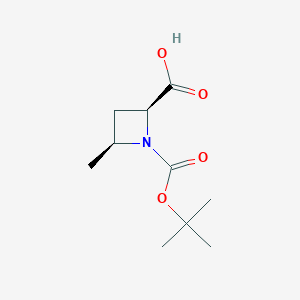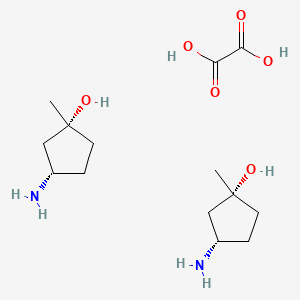![molecular formula C10H8ClIN2O2 B13916799 Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13916799.png)
Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural features and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate typically involves the functionalization of the imidazo[1,2-A]pyridine scaffold. One common method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often involve the use of iodine as a catalyst, which facilitates the condensation between a ketone and an exocyclic amino group, followed by tautomerization, cyclization, and oxidative aromatization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are commonly employed.
Reduction: Reduction reactions can be performed under specific conditions.
Substitution: Halogen substitution reactions are prevalent due to the presence of chlorine and iodine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, iodine, and various oxidizing agents. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-chloro-imidazo[1,2-A]pyridine: Exhibits similar structural features and biological activities.
3-IPEHPC: Another imidazo[1,2-A]pyridine derivative with potent biological activities.
Uniqueness
Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate is unique due to its specific halogen substitutions, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s reactivity and interaction with molecular targets, making it a valuable scaffold in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C10H8ClIN2O2 |
|---|---|
Molecular Weight |
350.54 g/mol |
IUPAC Name |
ethyl 5-chloro-8-iodoimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)7-5-13-9-6(12)3-4-8(11)14(7)9/h3-5H,2H2,1H3 |
InChI Key |
YJFWGPJCZQCVRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C(=CC=C2I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B13916759.png)
![5,12-Dihydro-5-(2-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13916764.png)
![2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine;dihydrochloride](/img/structure/B13916769.png)
![(3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B13916770.png)

![2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid](/img/structure/B13916776.png)

![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B13916787.png)
